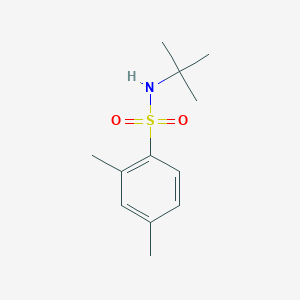![molecular formula C18H14N2O2S B5740395 (4-{[(4-hydroxy-2-pyrimidinyl)thio]methyl}phenyl)(phenyl)methanone](/img/structure/B5740395.png)
(4-{[(4-hydroxy-2-pyrimidinyl)thio]methyl}phenyl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-{[(4-hydroxy-2-pyrimidinyl)thio]methyl}phenyl)(phenyl)methanone, also known as TH287, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for cancer. The purpose of
Wirkmechanismus
(4-{[(4-hydroxy-2-pyrimidinyl)thio]methyl}phenyl)(phenyl)methanone targets the enzyme MTH1, which is involved in the detoxification of oxidized nucleotides. In cancer cells, oxidative stress leads to the accumulation of oxidized nucleotides, which can cause DNA damage and promote cancer cell survival. MTH1 plays a critical role in the repair of these oxidized nucleotides, and by inhibiting MTH1, (4-{[(4-hydroxy-2-pyrimidinyl)thio]methyl}phenyl)(phenyl)methanone prevents the repair of these nucleotides, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
(4-{[(4-hydroxy-2-pyrimidinyl)thio]methyl}phenyl)(phenyl)methanone has been shown to have potent anti-cancer activity in preclinical models, including breast, lung, and pancreatic cancer. In addition to its anti-cancer effects, (4-{[(4-hydroxy-2-pyrimidinyl)thio]methyl}phenyl)(phenyl)methanone has also been shown to have anti-inflammatory properties. (4-{[(4-hydroxy-2-pyrimidinyl)thio]methyl}phenyl)(phenyl)methanone has been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, in macrophages and monocytes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (4-{[(4-hydroxy-2-pyrimidinyl)thio]methyl}phenyl)(phenyl)methanone is its specificity for MTH1, which makes it a promising candidate for cancer therapy. However, one of the limitations of (4-{[(4-hydroxy-2-pyrimidinyl)thio]methyl}phenyl)(phenyl)methanone is its poor solubility, which can make it difficult to administer in vivo. In addition, (4-{[(4-hydroxy-2-pyrimidinyl)thio]methyl}phenyl)(phenyl)methanone has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on (4-{[(4-hydroxy-2-pyrimidinyl)thio]methyl}phenyl)(phenyl)methanone. One area of focus is the development of more potent and selective MTH1 inhibitors. Another area of focus is the identification of biomarkers that can be used to predict response to (4-{[(4-hydroxy-2-pyrimidinyl)thio]methyl}phenyl)(phenyl)methanone. In addition, further preclinical studies are needed to evaluate the safety and efficacy of (4-{[(4-hydroxy-2-pyrimidinyl)thio]methyl}phenyl)(phenyl)methanone in vivo, and clinical trials are needed to evaluate its potential as a cancer therapy.
Synthesemethoden
(4-{[(4-hydroxy-2-pyrimidinyl)thio]methyl}phenyl)(phenyl)methanone can be synthesized using a multi-step process involving several chemical reactions. The first step involves the synthesis of 4-(chloromethyl)phenyl phenyl sulfide, which is then reacted with 4-hydroxy-2-pyrimidinyl thiol to produce the intermediate product 4-{[(4-hydroxy-2-pyrimidinyl)thio]methyl}phenyl)(phenyl)sulfide. This intermediate is then oxidized to form (4-{[(4-hydroxy-2-pyrimidinyl)thio]methyl}phenyl)(phenyl)methanone.
Wissenschaftliche Forschungsanwendungen
(4-{[(4-hydroxy-2-pyrimidinyl)thio]methyl}phenyl)(phenyl)methanone has been studied extensively in preclinical models of cancer, including breast, lung, and pancreatic cancer. In these studies, (4-{[(4-hydroxy-2-pyrimidinyl)thio]methyl}phenyl)(phenyl)methanone has been shown to inhibit the growth and proliferation of cancer cells by targeting a specific enzyme called MTH1. MTH1 is involved in the detoxification of oxidized nucleotides, which are produced as a result of oxidative stress in cancer cells. By inhibiting MTH1, (4-{[(4-hydroxy-2-pyrimidinyl)thio]methyl}phenyl)(phenyl)methanone prevents the repair of these oxidized nucleotides, leading to DNA damage and cell death.
Eigenschaften
IUPAC Name |
2-[(4-benzoylphenyl)methylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S/c21-16-10-11-19-18(20-16)23-12-13-6-8-15(9-7-13)17(22)14-4-2-1-3-5-14/h1-11H,12H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYJRNGTJIEKQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CSC3=NC=CC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-benzoylphenyl)methylsulfanyl]-1H-pyrimidin-6-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

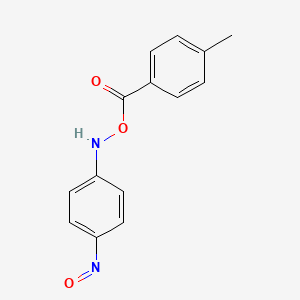
![5-oxo-5-({4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}amino)pentanoic acid](/img/structure/B5740319.png)
![1-[(2-nitrophenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5740328.png)
![N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-2-methylpropanamide](/img/structure/B5740331.png)
![2-[(4-chlorophenyl)thio]-N-(2,4-difluorophenyl)acetamide](/img/structure/B5740337.png)
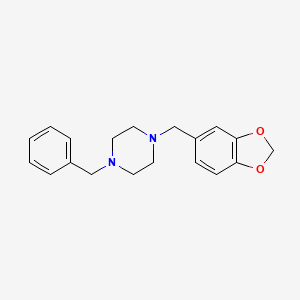
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B5740364.png)
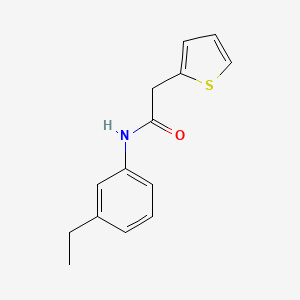
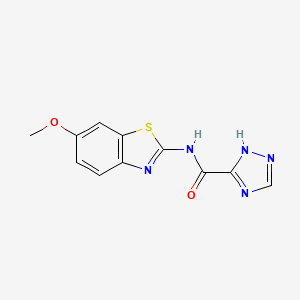
![N-(2-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide](/img/structure/B5740405.png)
![5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclopentan]-7(12H)-one](/img/structure/B5740408.png)
![6-acetyl-2-(2,3-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5740413.png)
![N-benzyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5740418.png)
